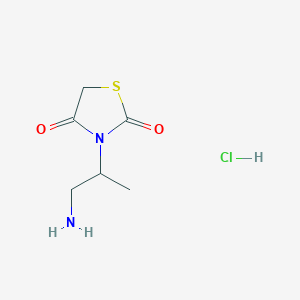

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride

描述

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is a thiazolidinedione (TZD) derivative characterized by a 1-aminopropan-2-yl substituent at the 3-position of the heterocyclic core and a hydrochloride salt formulation. The aminopropyl side chain in this compound may enhance solubility and bioavailability compared to non-polar substituents, while the hydrochloride salt further improves aqueous solubility .

属性

IUPAC Name |

3-(1-aminopropan-2-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S.ClH/c1-4(2-7)8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDQQPPAKMJLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C(=O)CSC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Thiazolidine-2,4-dione Synthesis

The foundational step in preparing 3-(1-aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is the synthesis of thiazolidine-2,4-dione itself. This is conventionally achieved by refluxing thiourea with monochloroacetic acid in aqueous medium, yielding thiazolidine-2,4-dione with high purity and good yield (~78%). The reaction proceeds via nucleophilic substitution of the chloro group by the thiourea sulfur, followed by cyclization to form the five-membered thiazolidine ring.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiourea + Monochloroacetic acid | Reflux in water | 78 | Recrystallization from water |

Introduction of the 1-Aminopropan-2-yl Side Chain

The key functionalization involves attaching the 1-aminopropan-2-yl group to the thiazolidine ring. This is typically done by nucleophilic substitution or condensation reactions involving amino alcohols or their derivatives.

One reported approach involves the reaction of thiazolidine-2,4-dione with optically active (S)- or (R)-1-aminopropan-2-ol under reflux conditions in an appropriate solvent such as ethanol or toluene, often in the presence of a base like piperidine or potassium carbonate to facilitate condensation. The reaction is carried out in sealed pressure tubes at elevated temperatures (100–115 °C) for extended periods (48–72 hours) to ensure complete conversion.

| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2 | Thiazolidine-2,4-dione + (S)/(R)-1-aminopropan-2-ol | Ethanol/Toluene | 100–115 °C, 48–72 h, sealed tube | 29–70* | Purification by column chromatography |

* Yield varies depending on stereochemistry and purification method.

Formation of Hydrochloride Salt

To improve the compound's stability and solubility, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid, typically under controlled pH and temperature conditions. This step is crucial for isolating the final compound as a crystalline solid suitable for pharmaceutical applications.

| Step | Reagents | Conditions | Product Form | Notes |

|---|---|---|---|---|

| 3 | Free base + HCl | Room temperature, aqueous | Hydrochloride salt | Crystallization from acetone |

Alternative Synthetic Routes and Cyclization Strategies

Additional synthetic strategies reported in the literature include:

- Cyclization of acyl thioureas containing α,β-unsaturated acid fragments to form thiazolidine derivatives.

- Use of three-component reactions involving aldehydes, amines, and mercapto acids to generate substituted thiazolidine rings with various functional groups.

- Thionation and cyclization methods employing reagents like phosphorus pentasulfide to introduce sulfur atoms and form the thiazolidine core.

These methods can be adapted to introduce the 1-aminopropan-2-yl substituent through appropriate choice of amine components and reaction conditions.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Thiourea + Monochloroacetic acid | Reflux in water | 78 | Synthesis of thiazolidine-2,4-dione core |

| 2 | Thiazolidine-2,4-dione + 1-aminopropan-2-ol | Reflux in ethanol/toluene, sealed tube | 29–70 | Functionalization with amino alcohol |

| 3 | Free base + HCl | Room temp, aqueous solution | Quantitative | Formation of hydrochloride salt |

| 4 | Acyl thioureas + cyclization agents | Thermal or reagent-induced cyclization | 50–75* | Alternative cyclization approach |

* Yields depend on specific substrates and conditions.

Research Findings and Analytical Data

- Purity and identity of the synthesized compounds are typically confirmed by melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

- The hydrochloride salt form exhibits improved crystallinity and stability, facilitating handling and formulation.

- Stereochemical purity is controlled by using optically active amino alcohols and confirmed by chiral chromatography or NMR analysis.

化学反应分析

Types of Reactions

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Medicine: Explored for its hypoglycemic properties and potential use in diabetes treatment.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or hypoglycemic effects. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .

相似化合物的比较

Structural Features and Physicochemical Properties

Thiazolidinedione derivatives vary significantly based on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Diversity : The 3-position substituent determines pharmacological targeting. For example, YPC-21440’s imidazo[1,2-b]pyridazine group confers kinase inhibition , while pioglitazone’s benzyl-pyridine moiety enables PPARγ activation .

- Hydrochloride Salts: Both 3-(1-aminopropan-2-yl)TZD and pioglitazone utilize hydrochloride salts to enhance solubility, critical for oral bioavailability .

Insights :

- PPARγ Activation : Compound 11’s 4-methanesulfonyl-benzylidene group enhances PPARγ binding compared to rosiglitazone’s thiazolidinedione core .

- Kinase vs. Receptor Targeting : Substituent bulkiness (e.g., YPC-21440’s imidazo[1,2-b]pyridazine) shifts activity toward kinase inhibition .

Computational and Experimental Validation

- Docking Studies : AutoDock Vina () predicts that arylidene-thiazolidinediones (e.g., Compound 11) bind PPARγ via hydrogen bonds and hydrophobic interactions .

- Contradictions : While most TZDs target PPARγ, derivatives like YPC-21440 demonstrate divergent mechanisms (kinase inhibition), highlighting substituent-driven target specificity .

生物活性

Overview

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is a synthetic compound belonging to the thiazolidine family, recognized for its diverse biological activities. This compound primarily functions as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways, thereby influencing glucose metabolism and insulin sensitivity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

- Inhibition of PTP1B : By inhibiting PTP1B, the compound enhances insulin signaling, which can lead to improved glucose homeostasis and potential therapeutic effects in diabetes management.

- Activation of PPARγ : The compound also activates peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in glucose and lipid metabolism. This activation promotes the transcription of genes involved in glucose uptake and fatty acid storage, further enhancing insulin sensitivity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. In vitro studies have shown that various derivatives, including this compound, possess antibacterial and antifungal activities. The structure-activity relationship (SAR) suggests that modifications to the thiazolidine ring can enhance these properties:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione | Antibacterial | < 100 µg/mL |

| 5-Ethylidene derivatives | Antifungal | < 50 µg/mL |

The presence of electron-withdrawing groups on the phenyl ring has been shown to improve antimicrobial efficacy .

Antidiabetic Effects

The antidiabetic potential of thiazolidine derivatives has been extensively studied. The activation of PPARγ by this compound leads to increased insulin sensitivity and better glycemic control. Clinical studies suggest that compounds in this class can lower blood glucose levels effectively .

Case Studies and Research Findings

Recent studies have highlighted the significance of thiazolidine derivatives in clinical applications:

- TDP1 Inhibition : A study demonstrated that certain thiazolidine derivatives effectively inhibit tyrosyl-DNA-phosphodiesterase 1 (TDP1), suggesting their potential use in cancer therapy. Compounds showed IC50 values below 5 µM without significant cytotoxicity against normal cells, indicating a favorable therapeutic window .

- Antimicrobial Efficacy : Another study evaluated a series of synthesized thiazolidine derivatives against various bacterial strains. Results indicated that modifications at specific positions significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria .

常见问题

Q. What are the established synthetic routes for 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride, and how can purity be maximized during synthesis?

- Methodology : The compound can be synthesized via condensation reactions between thiazolidine-2,4-dione derivatives and appropriate amines. For example, in analogous thiazolidine-2,4-dione syntheses, refluxing aromatic aldehydes with 1,3-thiazolidine-2,4-dione in ethanol, catalyzed by piperidine, yields intermediates. Subsequent aminolysis or alkylation steps introduce the aminopropyl group. Purification involves recrystallization or column chromatography, with yields optimized by controlling reaction time and stoichiometry . Key characterization techniques include:

- Melting point analysis : To confirm crystallinity.

- TLC (Rf values) : To monitor reaction progress.

- Spectroscopy (IR, NMR, MS) : IR identifies functional groups (e.g., C=O at ~1750 cm⁻¹), while ¹H/¹³C NMR confirms regiochemistry. Mass spectrometry validates molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Emergency Procedures : For skin exposure, immediately rinse with water and seek medical attention if irritation persists. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Q. How can researchers resolve contradictions in spectroscopic data during compound characterization?

- Methodology :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations).

- Isotopic Labeling : Use deuterated solvents or isotopic analogs to distinguish overlapping signals.

- Collaborative Analysis : Leverage shared databases (e.g., PubChem) to cross-reference spectral libraries .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

- Methodology :

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying energetically favorable pathways .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. ICReDD’s integrated computational-experimental workflows exemplify this approach .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to select solvents that enhance yield or selectivity .

Q. What statistical experimental design (DoE) methods are effective for optimizing reaction conditions?

- Methodology :

- Factorial Design : Systematically vary parameters (e.g., temperature, molar ratios) to identify critical factors affecting yield. For example, a 2³ factorial design can optimize reflux time, catalyst loading, and solvent polarity .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables to pinpoint optimal conditions. This reduces trial-and-error experimentation by 40–60% in analogous thiazolidine syntheses .

Q. How can researchers investigate the compound’s reaction mechanisms, particularly in biological or catalytic systems?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer mechanisms (e.g., proton transfer vs. nucleophilic attack).

- In Situ Spectroscopy : Use Raman or UV-Vis to monitor real-time changes during reactions.

- Enzyme Assays : If the compound targets enzymes (e.g., kinase inhibitors), employ fluorogenic substrates or stopped-flow techniques to quantify inhibition constants (Kᵢ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。